molecular formula C26H19F2N5O2S2 B14756514 Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-

Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-

Cat. No.: B14756514
M. Wt: 535.6 g/mol
InChI Key: IFXOGLJDTUECOU-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]- is a complex organic compound with a unique structure that incorporates multiple functional groups, including fluoro, imidazole, and thieno[3,2-b]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Coupling Reactions: These reactions, such as Suzuki or Heck coupling, are used to form carbon-carbon bonds between aromatic rings.

    Cyclization Reactions: These reactions are employed to form the thieno[3,2-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the imidazole or thieno[3,2-b]pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide
  • Indole Derivatives : Compounds containing the indole nucleus with similar biological activities.

Uniqueness

Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H19F2N5O2S2

Molecular Weight

535.6 g/mol

IUPAC Name

N-[[3-fluoro-4-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H19F2N5O2S2/c1-33-11-10-30-25(33)22-14-19-24(37-22)21(8-9-29-19)35-20-7-6-17(13-18(20)28)31-26(36)32-23(34)12-15-2-4-16(27)5-3-15/h2-11,13-14H,12H2,1H3,(H2,31,32,34,36)

InChI Key

IFXOGLJDTUECOU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F

Origin of Product

United States

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